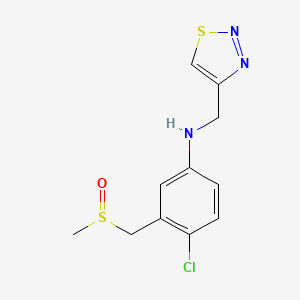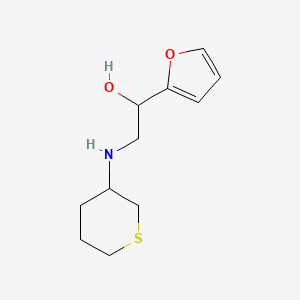
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline, also known as CMNT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This may lead to changes in biochemical and physiological processes, which could have therapeutic implications.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and receptors, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. These effects make this compound a promising candidate for further investigation in various scientific research fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline in lab experiments is its potential to target specific enzymes and receptors, which could lead to the development of more effective drugs. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline, including further investigation of its mechanism of action, the development of more effective synthesis methods, and the exploration of its potential applications in various scientific research fields. Additionally, studies could be conducted to determine the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. Its biochemical and physiological effects make it a promising candidate for further investigation in various fields, including pharmacology, biochemistry, and neuroscience. While there are limitations to its use in lab experiments, there are several future directions for research involving this compound that could lead to the development of more effective drugs and therapies.
Synthesemethoden
The synthesis of 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline involves a multi-step process, which includes the preparation of starting materials and the use of various reagents and solvents. The exact details of the synthesis method may vary depending on the specific laboratory and equipment used.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. It has been found to have activity against certain enzymes and receptors, which may make it useful for drug discovery and development.
Eigenschaften
IUPAC Name |
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS2/c1-18(16)7-8-4-9(2-3-11(8)12)13-5-10-6-17-15-14-10/h2-4,6,13H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTETZFZCKCPLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(C=CC(=C1)NCC2=CSN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7648667.png)
![N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648674.png)
![(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7648681.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648689.png)
![N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)
![3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7648694.png)


![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)
![1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide](/img/structure/B7648726.png)
![1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one](/img/structure/B7648732.png)
![4-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648735.png)
![2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B7648744.png)
![4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648756.png)